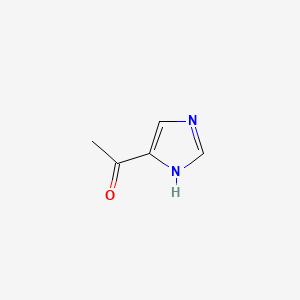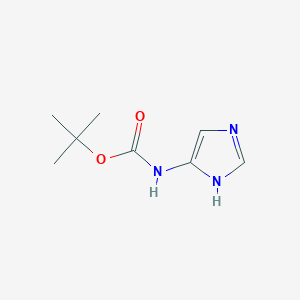
4-Acetylimidazol
Übersicht
Beschreibung
4-Acetylimidazole is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Acetylimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Acetylimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetylimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
4-Acetylimidazol wird in der chemischen Synthese von Peptiden verwendet, einschließlich His-haltiger Dipeptide und Tripeptide, durch Methoden, die moderate bis gute Ausbeuten ermöglichen .
Proteinmarkierung
Diese Verbindung erleichtert die chemische Markierung von nativen Proteinen von Interesse (POIs), was für die Untersuchung von Proteinfunktionen und -interaktionen entscheidend ist .
RNA-Analyse
Forscher verwenden N-Acylimidazolderivate wie this compound für die Strukturanalyse und funktionelle Manipulation von RNAs, was zu unserem Verständnis der RNA-Biologie beiträgt .
Biomassenverarbeitung
Bei der Verarbeitung von Biomasse und Polysacchariden wirkt this compound als Acetylierungsmittel, insbesondere bei der Acetylierung von Cellulose unter Verwendung ionischer Flüssigkeiten .
Regioselektive Acetylierung
Es wurde berichtet, dass die Verbindung bei der Synthese acetylierter bioaktiver Verbindungen in Wasser eine hohe Regioselektivität und gute Ausbeuten bei der Acetylierung primärer Hydroxylgruppen sowie Aminogruppen erreicht .
Wirkmechanismus
Target of Action
4-Acetylimidazole is a unique electrophile that exhibits moderate reactivity . It is known to play crucial roles in the activation process of some proteins and enzymes . The primary targets of 4-Acetylimidazole are proteins and enzymes, where it acts as an acetylating agent .
Mode of Action
The mode of action of 4-Acetylimidazole involves the transfer of an acetyl group to the amino and/or hydroxyl groups of corresponding substrates . This acetylation process is crucial for the activation of certain proteins and enzymes . For instance, it is proposed that the histidine at position 1106 attacks an internal thioester to form an acylimidazole intermediate for the activation of human complement component C4B .
Biochemical Pathways
The biochemical pathways affected by 4-Acetylimidazole are primarily related to protein and enzyme activation . The acetylation process modifies the proteins and enzymes, enabling them to perform their functions more effectively.
Pharmacokinetics
It is known that 4-acetylimidazole exhibits high solubility in aqueous media , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of 4-Acetylimidazole’s action is the activation of certain proteins and enzymes, which is achieved through the process of acetylation . This modification allows these proteins and enzymes to carry out their functions more effectively. For example, the activation of human complement component C4B is facilitated by the formation of an acylimidazole intermediate .
Action Environment
The action of 4-Acetylimidazole is influenced by various environmental factors. Its high solubility in aqueous media suggests that it can function effectively in biological environments.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Acetylimidazole plays a role in biochemical reactions, particularly in the activation process of some proteins and enzymes . It interacts with proteins such as histidine and enzymes like acyltransferase HlyC . The nature of these interactions involves the formation of an acylimidazole intermediate, which is crucial for the activation of these biomolecules .
Cellular Effects
The effects of 4-Acetylimidazole on cells are primarily related to its influence on protein function. It has been reported to modulate the activity of succinate dehydrogenase, a key enzyme in cellular metabolism . This modulation can impact various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of 4-Acetylimidazole involves its interaction with biomolecules at the molecular level. It forms an acylimidazole intermediate, which can exert effects such as enzyme inhibition or activation, and changes in gene expression . This intermediate is formed when a histidine residue attacks an internal thioester, leading to the release of a thiol that catalyzes the transfer of the acyl group to amino and/or hydroxyl groups of corresponding substrates .
Temporal Effects in Laboratory Settings
It is known that N-acyl imidazoles, a group to which 4-Acetylimidazole belongs, exhibit moderate reactivity and relatively long half-life
Metabolic Pathways
4-Acetylimidazole is involved in the activation process of some proteins and enzymes, suggesting its involvement in metabolic pathways
Eigenschaften
IUPAC Name |
1-(1H-imidazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4(8)5-2-6-3-7-5/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFOJIVMBHBZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340547 | |
| Record name | 4-Acetylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61985-25-9 | |
| Record name | 4-Acetylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-imidazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different ways to synthesize 4-acetylimidazole?
A1: One method involves the isomerization of 1-acetylimidazole under flash-vacuum pyrolysis. This technique, studied using mass and ion kinetic energy spectrometry, leads to the formation of both 2- and 4-acetylimidazole. [] Another approach utilizes 2-bromoacetoacetaldehyde in a novel synthesis of 2-substituted-4-acetylimidazoles. [] These methods highlight the versatility in synthesizing this compound, offering potential for further derivatization and exploration of its properties.
Q2: Has 4-acetylimidazole shown any promise in biological applications?
A2: Research suggests that 4-acetylimidazole analogs, specifically those derived from 2-nitro-4(5)-acetyl-5(4)-methylimidazole, could be potential radiosensitizers. [] Studies on Chinese hamster cells (V-79) showed that a 3-methoxy-2-propanol derivative of 2-nitro-4-acetylimidazole demonstrated superior radiosensitizing activity compared to misonidazole in vitro. [] This finding opens avenues for exploring its use in cancer treatment, enhancing the efficacy of radiotherapy on hypoxic tumor cells.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)






![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)




